2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide
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Overview
Description
2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide is a heterocyclic compound that contains a thiadiazole ring substituted with two aminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of an oxidizing agent such as hydrogen peroxide. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazoles: These compounds share a similar heterocyclic structure but with different substituents.
Thiadiazoles: Compounds with variations in the substituents on the thiadiazole ring.
Uniqueness
2,5-Bis(4-aminophenyl)-1,3,4-thiadiazole 1-oxide is unique due to the presence of two aminophenyl groups, which enhance its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other thiadiazole and oxadiazole derivatives .
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
4-[5-(4-aminophenyl)-1-oxo-1,3,4-thiadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H12N4OS/c15-11-5-1-9(2-6-11)13-17-18-14(20(13)19)10-3-7-12(16)8-4-10/h1-8H,15-16H2 |
InChI Key |
JZSRINAMXLAWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2=O)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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